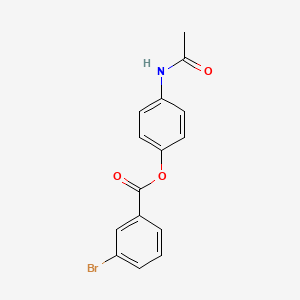

methyl 2-methyl-N-(2-thienylcarbonyl)alaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-methyl-N-(2-thienylcarbonyl)alaninate” is an organic compound. The “methyl” and “2-methyl” parts suggest the presence of methyl groups (-CH3) in the molecule. “N-(2-thienylcarbonyl)alaninate” suggests that the compound is a derivative of alanine, an amino acid, with a thiophene ring (thienyl group) and a carbonyl group attached .

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic chemistry reactions. Typically, the synthesis of amino acid derivatives involves protecting group chemistry, coupling reactions, and various other organic transformations. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would likely involve a backbone of alanine (an amino acid), with a thiophene ring and a carbonyl group attached. The “methyl” groups would likely be attached to the alpha carbon of the alanine backbone .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Amino acid derivatives can undergo a variety of reactions, including peptide coupling reactions, decarboxylation, transamination, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and stereochemistry .Scientific Research Applications

Synthesis of Thiazole Derivatives

Methyl 2-methyl-N-(2-thienylcarbonyl)alaninate: is a valuable precursor in the synthesis of thiazole derivatives. Thiazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties . The compound can undergo various chemical reactions to introduce the thiazole moiety into more complex molecules, which can be further evaluated for their pharmacological potentials.

Antimicrobial Drug Development

The structural motif of methyl 2-methyl-N-(2-thienylcarbonyl)alaninate is found in several antimicrobial drugs. Its incorporation into new drug molecules can lead to the development of novel antimicrobial agents. Given the rising concern over antibiotic resistance, the synthesis of new drugs using this compound could be crucial in creating more effective treatments against resistant strains of bacteria .

Antitumor and Cytotoxic Agents

Research has shown that thiazole-containing compounds, which can be synthesized from methyl 2-methyl-N-(2-thienylcarbonyl)alaninate , have antitumor and cytotoxic effects. These compounds can be used to design and develop new chemotherapy agents, potentially offering new avenues for cancer treatment .

Neuroprotective Drug Research

The compound’s role in synthesizing thiazole derivatives also extends to neuroprotective drug research. Thiazole derivatives have been found to exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Agricultural Chemicals

Methyl 2-methyl-N-(2-thienylcarbonyl)alaninate: may also be used in the synthesis of agricultural chemicals, particularly fungicides and biocides. The thiazole ring is a common structural component in many agricultural chemicals, and its derivatives can help protect crops from fungal infections and pests .

Material Science

In material science, methyl 2-methyl-N-(2-thienylcarbonyl)alaninate can contribute to the development of organic semiconductors. Thiazole derivatives are known for their electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-methyl-2-(thiophene-2-carbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-10(2,9(13)14-3)11-8(12)7-5-4-6-15-7/h4-6H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMHZUCEIKGEOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-2-(2-thienylcarbonylamino)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)

![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)

![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)

![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)